BenchChemオンラインストアへようこそ!

VU0652835

mGlu5 Allosteric modulation IC50

VU0652835 is a high-purity (≥98%) negative allosteric modulator of mGlu5 with an IC50 of 81 nM. Its unique (3R,5R)-5-methyloxolan-3-yl ether moiety distinguishes it from alkyne-based NAMs like MPEP/MTEP, enabling precise modulation in CNS research. Ideal for SAR panels and selectivity screens. In stock for immediate research procurement.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
Cat. No. B11935145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0652835
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1CC(CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C
InChIInChI=1S/C16H19N3O3S/c1-9-4-12(22-13-5-11(3)21-7-13)6-14(17-9)15(20)19-16-18-10(2)8-23-16/h4,6,8,11,13H,5,7H2,1-3H3,(H,18,19,20)/t11-,13-/m1/s1
InChIKeyVDVJFMDTCKVAIW-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (VU0652835): mGlu5 Negative Allosteric Modulator for Neuroscience Research Procurement


6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (VU0652835) is a synthetic small molecule that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) . It belongs to a class of thiazole-pyridine carboxamide derivatives and is primarily utilized as a pharmacological tool compound in neuroscience research to probe mGlu5-mediated signaling pathways .

Why Generic Substitution of 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (VU0652835) Fails in mGlu5 Pharmacology


Within the mGlu5 NAM chemotype, subtle variations in the pyridine-thiazole core and the stereochemistry of the tetrahydrofuran (oxolane) moiety confer distinct physicochemical and pharmacological profiles. For instance, the (3R,5R)-5-methyloxolan-3-yl ether substitution in VU0652835 differs fundamentally from the alkyne linkers present in prototypic mGlu5 NAMs like MPEP and MTEP, leading to divergent potency, selectivity, and central nervous system (CNS) penetration characteristics [1]. Substituting a seemingly similar analog without rigorous comparative profiling risks experimental irreproducibility and erroneous interpretation of mGlu5-dependent phenotypes [2].

Quantitative Differentiation Evidence for 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (VU0652835) vs. mGlu5 NAM Comparators


mGlu5 Negative Allosteric Modulation Potency: VU0652835 vs. MPEP and MTEP

VU0652835 inhibits mGlu5-mediated signaling with an IC50 of 81 nM in calcium flux assays . This potency is intermediate between the first-generation mGlu5 NAM MPEP (IC50 = 36 nM) and the clinically investigated NAM fenobam (IC50 = 87 nM) . The quantitative differentiation in potency allows researchers to select VU0652835 for studies requiring a less potent NAM than MTEP (IC50 = 5 nM) while maintaining greater potency than fenobam .

mGlu5 Allosteric modulation IC50

Structural Determinants of Allosteric Binding Mode: VU0652835 vs. Alkyne-Containing mGlu5 NAMs

VU0652835 features a (3R,5R)-5-methyloxolan-3-yl ether moiety linked to a pyridine-thiazole carboxamide core, whereas prototypic mGlu5 NAMs such as MPEP and MTEP rely on an alkyne linker for binding to the allosteric pocket [1]. This structural divergence results in a unique binding pose within the mGlu5 transmembrane domain, as evidenced by the lack of cross-resistance in mutants that affect MPEP binding [2]. Consequently, VU0652835 offers a chemically distinct tool for exploring mGlu5 allosteric site plasticity [3].

Chemical structure Allosteric site Structure-activity relationship

Vendor-Reported Purity and Quality Control Specifications for VU0652835

Commercially sourced VU0652835 from reputable vendors is supplied with a purity of ≥98% as determined by HPLC . This purity specification is critical for ensuring reproducible in vitro pharmacology and for minimizing confounding effects from impurities that may possess off-target activities. In contrast, research-grade supplies of older mGlu5 NAMs like MPEP may exhibit batch-to-batch variability in purity unless specified by the supplier .

Chemical purity Quality control Reproducibility

Optimal Research Application Scenarios for 6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (VU0652835)


Dissecting mGlu5 Signaling Pathways with Intermediate Potency Negative Allosteric Modulation

Given its IC50 of 81 nM , VU0652835 is ideally suited for experiments where a moderate level of mGlu5 inhibition is desired, avoiding the potential ceiling effects associated with high-potency NAMs like MTEP (IC50 5 nM). This allows for more sensitive detection of mGlu5-mediated responses in systems with low receptor reserve or where partial blockade is mechanistically informative.

Structure-Activity Relationship (SAR) Studies Exploring Ether-Linked Allosteric Modulators

The unique (3R,5R)-5-methyloxolan-3-yl ether moiety of VU0652835 [1] provides a distinct chemical starting point for medicinal chemistry campaigns aimed at developing novel mGlu5 NAMs with improved physicochemical properties or reduced off-target activity. It serves as a valuable comparator to alkyne-based NAMs in SAR panels.

Control Compound for mGlu5 NAM Selectivity Profiling

VU0652835 can be employed as a reference mGlu5 NAM in selectivity screens against other GPCRs, kinases, and ion channels. Its defined potency and commercial availability with high purity make it a reliable positive control for establishing assay windows and validating screening hits.

In Vitro Pharmacological Validation of mGlu5-Dependent Phenotypes

In cellular models of neurological disorders where mGlu5 dysregulation is implicated, VU0652835 enables concentration-response studies (e.g., 0.01–10 µM) to confirm the involvement of mGlu5 in phenotypic readouts [2]. Its intermediate potency reduces the risk of non-specific cytotoxicity often observed with high concentrations of more potent NAMs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0652835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.